![molecular formula C10H14N2S B13316562 Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine is an organic compound that features both an alkyne and a thiazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine typically involves the condensation of acetylene and acetone, followed by further functionalization to introduce the thiazole ring. The initial step can be promoted using a base (Favorskii reaction) or Lewis acid catalysts . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) is commonly employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated thiazoles or thiazole derivatives with various functional groups.
科学的研究の応用
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
2-Methyl-3-butyn-2-ol: An alkyne alcohol used as a precursor in various chemical reactions.
2-Methyl-3-butyn-2-amine: An alkyne amine with similar structural features.
Thiazole derivatives: Compounds containing the thiazole ring, known for their bioactivity.
Uniqueness
Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine is unique due to the combination of an alkyne and a thiazole ring in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C10H14N2S |
|---|---|
分子量 |
194.30 g/mol |
IUPAC名 |
N,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)but-3-yn-2-amine |
InChI |
InChI=1S/C10H14N2S/c1-5-10(2,3)12(4)8-9-11-6-7-13-9/h1,6-7H,8H2,2-4H3 |
InChIキー |
SXORAYNLVJABJE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)N(C)CC1=NC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


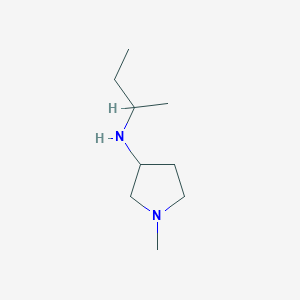
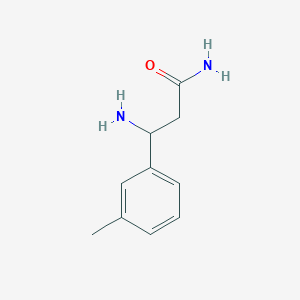
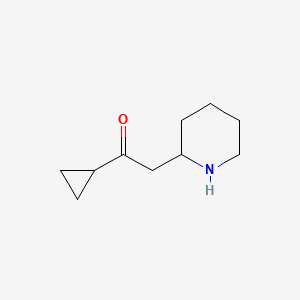
![4-[(azetidin-3-yloxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13316500.png)
amine](/img/structure/B13316505.png)
![N-[(4-fluorophenyl)methyl]-1H-indazol-4-amine](/img/structure/B13316509.png)
![(5aS,8aR,8bR)-2-(4-methylphenyl)sulfonyl-1,3,3a,4,5,5a,7,8,8a,8b-decahydropyrrolo[3,4-e]isoindol-6-one](/img/structure/B13316514.png)
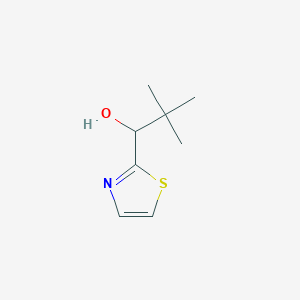
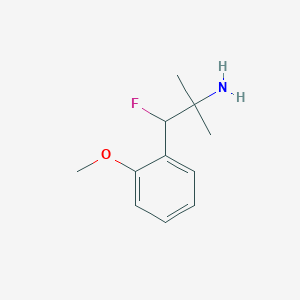
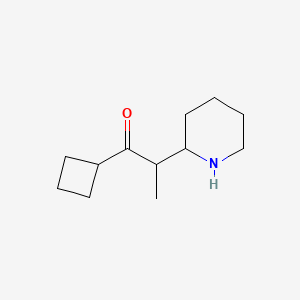
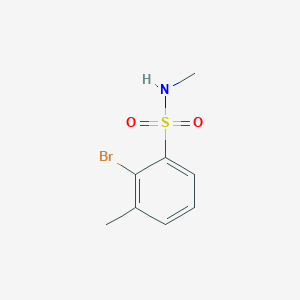
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B13316538.png)
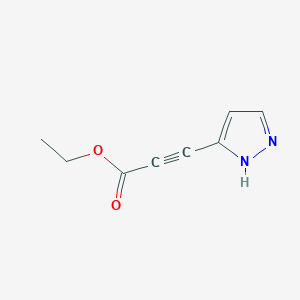
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
